Product packaging for Methyl 3-methoxy-5-methylpicolinate(Cat. No.:)

Methyl 3-methoxy-5-methylpicolinate

Cat. No.: B13088745
M. Wt: 181.19 g/mol
InChI Key: QSDCVYZMWXFRLC-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-methylpicolinate (CAS 1263062-32-3) is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This ester and ether-functionalized picolinate derivative serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Picolinate and substituted picolinate scaffolds are of significant interest in pharmaceutical development due to their presence in bioactive molecules . For instance, research into vanadium complexes of picolinate derivatives has explored their potential as anti-diabetic agents . Furthermore, related molecular frameworks, such as nicotinic acid (which contains a pyridine ring), are well-established in cardiovascular drug development for managing cholesterol levels, highlighting the therapeutic relevance of this class of compounds . The specific methoxy and methyl substituents on the picolinate core make this compound a valuable substrate for further chemical modifications, enabling researchers to explore structure-activity relationships in the design of novel therapeutic candidates. Handle with care; refer to the Safety Data Sheet for proper handling procedures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B13088745 Methyl 3-methoxy-5-methylpicolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-methoxy-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-4-7(12-2)8(10-5-6)9(11)13-3/h4-5H,1-3H3

InChI Key

QSDCVYZMWXFRLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)OC)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of Methyl 3 Methoxy 5 Methylpicolinate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups shift signals downfield (to higher ppm values), while electron-donating groups shift them upfield.

In Methyl 3-methoxy-5-methylpicolinate, the pyridine (B92270) ring protons are key indicators. The proton at the C6 position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom and the ester group. The proton at the C4 position will also be influenced by the surrounding substituents. The methyl groups (on the ring and the ester) and the methoxy (B1213986) group protons will appear as sharp singlets in distinct regions of the spectrum. rsc.org

The analysis of coupling constants (J) reveals the spatial relationship between neighboring protons. For substituted pyridines, the coupling between protons at adjacent positions (ortho coupling, ³J) is typically larger than coupling between protons separated by four bonds (meta coupling, ⁴J) or five bonds (para coupling, ⁵J). aip.org

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Substituted Pyridine Analogues

This table presents typical ¹H NMR data for protons on substituted pyridine rings, providing a reference for predicting the spectrum of this compound. Data is typically recorded in deuterated chloroform (B151607) (CDCl₃). rsc.orgchemicalbook.com

Proton PositionExpected Shift for Target Compound (ppm)Reported Shift for Analogues (ppm)MultiplicityCoupling Constants (J, Hz)
H4~7.3-7.57.47 (for 3-cyanopyridine) rsc.orgd⁴J(H,H) ≈ 2-3
H6~8.2-8.48.40 (for methyl 2-nicotinate) rsc.orgd⁴J(H,H) ≈ 2-3
5-CH₃~2.3-2.52.42 (for 4-methylbenzonitrile) rsc.orgsN/A
3-OCH₃~3.9-4.13.92 (for methyl 3,4,5-trimethoxybenzoate) chemicalbook.comsN/A
Ester -OCH₃~3.9-4.03.93 (for methyl benzoate) rsc.orgsN/A

Note: 's' denotes a singlet, 'd' denotes a doublet. The expected shifts are estimates based on substituent effects.

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its electronic environment.

For this compound, the carbon atoms of the pyridine ring will resonate at different frequencies depending on the attached substituents. The carbon attached to the ester group (C2) and the carbon attached to the methoxy group (C3) are expected to be significantly downfield. The presence of substituents on the pyridine ring alters the chemical shifts of all ring carbons in a predictable manner, which can be analyzed using substituent chemical shift (SCS) effects. mdpi.comacs.org The carbonyl carbon of the ester group will appear at a characteristic downfield position, typically in the 165-175 ppm range. st-andrews.ac.uk

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyridine and Benzene Analogues

This table shows characteristic ¹³C NMR chemical shifts for carbons in environments similar to those in this compound. rsc.orgst-andrews.ac.uk

Carbon PositionExpected Shift for Target Compound (ppm)Reported Shift for Analogues (ppm)
C2~145-150152.2 (for a substituted pyridine) rsc.org
C3~155-160160.0 (for 3-methoxybenzaldehyde) rsc.org
C4~135-140139.1 (for a substituted pyridine) rsc.org
C5~120-125123.5 (for a substituted pyridine) rsc.org
C6~148-152152.7 (for a substituted pyridine) rsc.org
5-CH₃~18-2221.7 (for 4-methylbenzonitrile) rsc.org
3-OCH₃~55-6055.3 (for 3-methoxybenzonitrile) rsc.org
Ester -OCH₃~50-5551.7 (for methyl 3-(benzyl(2-hydroxyethyl)amino)propionate) st-andrews.ac.uk
Ester C=O~165-170173.0 (for methyl 3-(benzyl(2-hydroxyethyl)amino)propionate) st-andrews.ac.uk

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption peak corresponding to the C=O stretching of the ester group will be prominent, typically around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and methoxy groups will appear in the 1250-1000 cm⁻¹ region. researchgate.net Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) are expected in the 1600-1400 cm⁻¹ range. pw.edu.plresearchgate.net The C-H stretching vibrations of the methyl and aromatic groups will be observed around 3100-2850 cm⁻¹. pw.edu.pl

Interactive Data Table: Characteristic FT-IR Absorption Frequencies (cm⁻¹) for this compound

This table summarizes the expected FT-IR absorption bands based on the functional groups present in the molecule and data from analogues. usda.govlew.ronih.gov

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Reported Frequencies for Analogues (cm⁻¹)
Aromatic C-HStretching3100-30003144-3037 (for pyridine) pw.edu.pl
Aliphatic C-H (CH₃)Stretching3000-28502924, 2817 (for methoxy species) researchgate.net
Ester C=OStretching1740-17201732 (for methyl 3-(benzyl(2-hydroxyethyl)amino)propionate) st-andrews.ac.uk
Pyridine Ring C=C, C=NStretching1600-14301575, 1437 (for pyridine) researchgate.netkoreascience.kr
Methoxy/Ester C-OStretching1250-10001100-1150 (for methoxy species) researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₉H₁₁NO₃), the expected exact mass of the molecular ion [M]⁺ can be calculated with high precision.

Upon ionization, the molecular ion can undergo fragmentation. The fragmentation pathways are often predictable and provide valuable structural clues. wikipedia.org For an ester like this compound, common fragmentation patterns include the loss of the methoxy group (-OCH₃) from the ester, or the loss of the entire methoxycarbonyl group (-COOCH₃). miamioh.eduxmu.edu.cn The stability of the resulting fragments, particularly the substituted pyridine cation, will influence the observed fragmentation pattern. mdpi.com

Interactive Data Table: Predicted HRMS Data and Fragmentation for this compound

This table outlines the calculated exact mass for the molecular ion and potential key fragments.

IonFormulaCalculated Exact Mass (m/z)Fragmentation Pathway
[M]⁺[C₉H₁₁NO₃]⁺181.0739Molecular Ion
[M - OCH₃]⁺[C₈H₈NO₂]⁺150.0555Loss of ester methoxy radical
[M - COOCH₃]⁺[C₇H₈N]⁺106.0657Loss of methoxycarbonyl radical
[C₈H₁₀NO₂]⁺[C₈H₁₀NO₂]⁺152.0712Loss of ethyl radical from a rearranged ion

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thepharmajournal.com This method is instrumental in identifying and quantifying volatile and semi-volatile compounds within a mixture. thepharmajournal.comnih.gov In the context of picolinate (B1231196) derivatives, GC-MS is crucial for analyzing reaction products and assessing the purity of synthesized compounds. thepharmajournal.comnih.gov

The process begins with the injection of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated capillary column. thepharmajournal.comsphinxsai.com The separation of components is based on their differential partitioning between the stationary phase lining the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. escholarship.org

Following separation, the eluted compounds enter the mass spectrometer. Here, they are bombarded with electrons, typically with an energy of 70 eV, causing them to ionize and fragment. sphinxsai.com The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the structural elucidation and identification of the compound by comparing it to spectral libraries like those from NIST and Wiley. sphinxsai.com

For less volatile compounds or those with polar functional groups, derivatization techniques such as esterification are often employed to increase volatility and improve chromatographic behavior. nih.gov For instance, fatty acids can be converted to their methyl esters (FAMEs) before GC-MS analysis. nih.gov

Table 1: Typical GC-MS Operational Parameters

ParameterValue/Description
Carrier Gas Helium
Flow Rate Typically 1 mL/min
Injection Mode Split or Splitless
Injector Temperature 200-260°C
Oven Temperature Program Ramped, e.g., 80°C initial, ramped to 250-280°C
Ionization Energy 70 eV
Mass Analyzer Quadrupole, Ion Trap

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of fragile, polar, and high molecular weight compounds, including picolinate derivatives and their metal complexes. youtube.comyoutube.com This method allows for the ionization of molecules directly from a solution, making it highly compatible with liquid chromatography (LC). youtube.comnih.gov

In ESI-MS, the sample solution is introduced through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. youtube.com A countercurrent of heated gas aids in the desolvation of these droplets, causing them to shrink. As the solvent evaporates, the charge density on the droplet surface increases until it reaches the Rayleigh limit, at which point the droplet undergoes Coulombic fission, breaking into smaller droplets. This process repeats until gas-phase ions are formed, which are then directed into the mass analyzer. youtube.com

A key advantage of ESI is its ability to produce multiply charged ions, which effectively extends the mass range of the spectrometer. youtube.com For picolinate derivatives, ESI-MS in positive ion mode often shows the protonated molecule [M+H]⁺ as the base peak. nih.gov This technique has been successfully used for the quantification of various compounds by derivatizing them with picolinic acid, which significantly enhances the ESI response. nih.gov Tandem mass spectrometry (MS/MS) can be coupled with ESI to obtain structural information through collision-induced dissociation of selected precursor ions. nih.govrsc.org For instance, in the analysis of chromium(III) picolinate, specific ion transitions (m/z 419 → 270) are monitored for quantification. nih.gov

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination

The fundamental principle of SC-XRD is based on the diffraction of X-rays by the ordered array of atoms in a single crystal. youtube.com When a monochromatic X-ray beam is directed at a crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots. youtube.com By rotating the crystal and collecting the intensities and positions of these diffracted spots, a three-dimensional map of the electron density within the crystal can be constructed. fzu.cz From this map, the positions of the individual atoms can be determined, leading to the complete molecular structure. fzu.czyoutube.com

Modern diffractometers are equipped with sensitive detectors and powerful software that automate the data collection and structure solution process. bruker.com The choice of X-ray radiation, commonly from copper (Cu Kα, λ = 1.54 Å) or molybdenum (Mo Kα, λ = 0.71 Å) sources, depends on the nature of the crystal. uni-ulm.de

Crystal Packing and Intermolecular Interactions within Picolinate Derivatives

The solid-state structure of picolinate derivatives is not only defined by the intramolecular geometry but also significantly influenced by how the molecules are arranged in the crystal lattice, a concept known as crystal packing. nih.govresearchgate.net This packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking, and other weak van der Waals forces. nih.govresearchgate.netnih.gov

The introduction of different substituents on the picolinate ring can lead to significant changes in both the molecular conformation and the crystal packing. nih.govresearchgate.net For example, even minor alterations to substituents on the pyridine ring can induce conformational changes in other parts of the molecule, such as the orientation of a benzyl (B1604629) ring. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (in the context of metal complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study chemical species that have one or more unpaired electrons. slideshare.netyoutube.com This makes it an invaluable tool for investigating transition metal complexes, many of which are paramagnetic. slideshare.netyoutube.com

The principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins instead of nuclear spins. youtube.com When a paramagnetic sample is placed in a strong magnetic field, the unpaired electrons, which have a magnetic moment due to their spin, can align either parallel or anti-parallel to the field. These two alignments have different energies, a phenomenon known as the Zeeman effect. youtube.com By irradiating the sample with microwave radiation of a specific frequency, the electrons can be induced to flip from the lower energy state to the higher energy state. slideshare.net The absorption of this microwave energy is detected and recorded as an EPR spectrum, which is typically plotted as the first derivative of the absorption versus the magnetic field. iitb.ac.in

The g-value, a key parameter in EPR, is a measure of the magnetic moment of the unpaired electron and is influenced by its local electronic environment. iitb.ac.in In transition metal complexes, spin-orbit coupling can cause the g-value to deviate from that of a free electron. iitb.ac.in The spectrum can also exhibit hyperfine splitting, which arises from the interaction of the unpaired electron with nearby magnetic nuclei. iitb.ac.in This splitting provides valuable information about the identity and number of nuclei interacting with the electron, and thus about the structure of the complex. iitb.ac.in EPR spectroscopy can be used to determine the oxidation state of metal ions and to characterize the geometry and bonding in metal complexes. youtube.comyoutube.com

UV/Visible (UV/Vis) Spectroscopy (for electronic properties and metal complexes)

UV/Visible (UV/Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. libretexts.org It is widely used to study the electronic properties of molecules and is particularly informative for transition metal complexes, which are often colored due to electronic transitions involving d-orbitals. libretexts.orgslideshare.net

When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. ethz.ch In transition metal complexes, these absorptions often correspond to d-d transitions, where an electron is excited from a lower energy d-orbital to a higher energy d-orbital. slideshare.netethz.ch The energy of these transitions, and thus the wavelength of light absorbed, is determined by the splitting of the d-orbitals, which is influenced by the identity of the metal ion, its oxidation state, and the nature of the ligands surrounding it (as described by Crystal Field Theory or Ligand Field Theory). slideshare.netethz.ch

The UV/Vis spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to a specific electronic transition. ethz.ch The color of a transition metal complex is complementary to the color of light it absorbs. For example, a complex that absorbs yellow light will appear blue. ethz.ch

Besides d-d transitions, which are often relatively weak, more intense charge-transfer (CT) bands can also be observed in the UV/Vis spectra of metal complexes. researchgate.net These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). The study of UV/Vis spectra provides valuable insights into the electronic structure, bonding, and geometry of metal complexes containing picolinate-type ligands. researchgate.netresearchgate.net

Computational and Theoretical Investigations of Methyl 3 Methoxy 5 Methylpicolinate and Picolinate Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for elucidating the interactions between a ligand and its biological target at the molecular level. nih.govnih.gov The goal is to determine the most energetically favorable binding mode of the ligand within the active site of the receptor. nih.gov

In studies involving picolinate (B1231196) derivatives, molecular docking has been employed to explore their potential as inhibitors of various enzymes. For instance, the docking of methyl 5-((cinnamoyloxy)methyl)picolinate was investigated to understand its potential in targeting multiple enzymes associated with cardiovascular diseases, such as MAPK, PCSK9, MPO, SIRT1, and TNF-α. nih.gov Such studies provide critical insights into the binding affinity, represented by the binding energy (ΔG), and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govmdpi.com

The process involves preparing the 3D structures of both the ligand and the receptor. For the receptor, water molecules are typically removed, and polar hydrogen atoms are added. nih.gov A grid box is then defined around the active site of the receptor to guide the docking simulation. nih.gov The docking software, such as AutoDock, calculates the binding energy and inhibition constant (Ki) for various ligand poses, with lower values indicating a more stable complex and potentially higher inhibitory activity. nih.gov Validation of the docking protocol is a crucial step, often performed by re-docking the co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (typically <2.0 Å). mdpi.com

For a compound like Methyl 3-methoxy-5-methylpicolinate, docking studies would identify key interactions between its functional groups (the methoxy (B1213986) group, the methyl group, the ester group, and the nitrogen atom in the pyridine (B92270) ring) and the amino acid residues in the active site of a target protein. For example, the carbonyl oxygen of the ester could act as a hydrogen bond acceptor, while the pyridine ring could engage in π-π stacking or hydrophobic interactions.

Table 1: Representative Molecular Docking Results for Picolinate Derivatives Against a Hypothetical Target

CompoundTarget EnzymeBinding Affinity (ΔG) (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Amino Acid ResiduesType of Interaction
This compoundEnzyme A-7.81.5TYR23, SER45, LEU89Hydrogen Bond, Hydrophobic
Methyl 5-((cinnamoyloxy)methyl)picolinateEnzyme B (e.g., TNF-α)-8.50.58HIS101, PHE112, ARG150Hydrogen Bond, π-π Stacking
Picolinic AcidEnzyme A-6.215.2SER45, LYS78Hydrogen Bond, Electrostatic

This table presents hypothetical data for illustrative purposes based on typical findings in molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinate Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, such as its geometry, electronic properties, and hydrophobicity, determine its activity. mdpi.com By establishing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules. nih.govnih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known activities is collected. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated using software like DRAGON or ADMEWORKS. nih.govscispace.com These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., geometrical descriptors). scispace.com The dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to generate the QSAR equation. mdpi.comnih.gov The quality of the resulting model is assessed using several statistical parameters:

R² (Coefficient of Determination): Indicates the goodness of fit for the training set.

Q² (Cross-validated R²): Measures the internal predictive ability of the model. A Q² value greater than 0.5 is generally considered predictive. mdpi.com

R²ext (External R²): Measures the predictive ability of the model on the external test set. nih.gov

For picolinate and dipicolinic acid derivatives, QSAR studies have been conducted to predict their antioxidant activity. nih.govscispace.com In one such study, descriptors like MATS4m (Moran autocorrelation - lag 4 / weighted by atomic masses), EEig03d (3D-MoRSE - signal 03 / weighted by atomic Sanderson electronegativities), BELm4 (lowest eigenvalue n. 4 of Burden matrix / weighted by atomic masses), and Mor10p (3D-MoRSE - signal 10 / weighted by atomic polarizabilities) were found to be significant. nih.gov The resulting models suggested that properties like low numbers of double bonds, the absence of tertiary nitrogen atoms, a higher number of hydrogen bond donors, and enhanced molecular polarity are important for high antioxidant activity. nih.gov

Table 2: Key Molecular Descriptors in QSAR Models for Picolinate-like Compounds

DescriptorDescriptor TypeSignificance in ModelInterpretation
TPSA (Topological Polar Surface Area)2D DescriptorPositive CorrelationRelates to hydrogen bonding capacity and membrane permeability. nih.govmdpi.com
MATS4m2D AutocorrelationPositive CorrelationDescribes the distribution of atomic masses within the molecule. nih.govscispace.com
NDB (Number of Double Bonds)ConstitutionalNegative CorrelationA lower number of double bonds was favorable for the modeled activity. nih.gov
Mor10p3D-MoRSENegative CorrelationRelates to the 3D arrangement and polarizability of atoms. nih.gov

This table summarizes descriptors commonly found in QSAR studies of heterocyclic compounds and their general significance.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for analyzing and predicting the reactive behavior of molecules. chemrxiv.orgresearchgate.net It provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the molecule's electron density surface. chemrxiv.orgmdpi.com This map helps to identify the regions of a molecule that are rich or poor in electrons, which are crucial for understanding intermolecular interactions and chemical reactivity. chemrxiv.orgnih.gov

MEP maps are color-coded to indicate potential values. Typically:

Red regions represent the most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons on heteroatoms like oxygen or nitrogen. chemrxiv.orgresearchgate.net

Blue regions represent the most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are often found around hydrogen atoms attached to electronegative atoms. chemrxiv.orgresearchgate.net

Green regions represent neutral or near-zero potential.

For this compound, an MEP analysis would predict the reactive sites based on its structure. The most negative potential (red) would likely be located around the carbonyl oxygen of the ester group and the nitrogen atom of the pyridine ring, as these are the most electronegative centers with lone pair electrons. These sites would be the primary points for electrophilic attack or for coordinating with metal ions. The methoxy oxygen would also exhibit a region of negative potential. nih.gov Conversely, the hydrogen atoms of the methyl groups and the carbon atom of the carbonyl group would exhibit positive potential (blue or light green), making them potential sites for nucleophilic interaction.

This analysis is critical for predicting how the molecule will interact with biological receptors, where electrostatic interactions play a key role in ligand binding and recognition. nih.gov For example, the negative MEP regions on the molecule could form favorable electrostatic interactions with positively charged residues in a protein's active site. chemrxiv.org

Table 3: Predicted Molecular Electrostatic Potential (MEP) Hotspots on this compound

Molecular RegionFunctional GroupPredicted MEP ValuePredicted Reactivity
Carbonyl OxygenEsterStrongly Negative (Red)Site for electrophilic attack; hydrogen bond acceptor.
Pyridine NitrogenHeterocycleNegative (Red/Yellow)Site for electrophilic attack; coordination site.
Methoxy OxygenMethoxyNegative (Yellow/Green)Potential hydrogen bond acceptor.
Ring & Methyl HydrogensAromatic/AlkylPositive (Blue)Site for nucleophilic attack.
Carbonyl CarbonEsterSlightly Positive (Green/Blue)Site for nucleophilic attack.

This table provides a conceptual prediction of MEP characteristics for the title compound based on general chemical principles.

Coordination Chemistry of Picolinate Ligands Derived from Methyl 3 Methoxy 5 Methylpicolinate

Picolinate (B1231196) Ligand Properties and Metal Ion Binding Modes

Picolinate ligands are known for their versatile binding capabilities with various metal ions. The fundamental structure of a picolinate ligand features a pyridine (B92270) ring with a carboxylate group at the 2-position. This arrangement allows for effective chelation.

Picolinate ligands typically act as bidentate chelating agents, binding to a metal center through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group. ontosight.aipurdue.edu This forms a stable five-membered chelate ring. researchgate.net This mode of coordination is the most common, accounting for a vast majority of known picolinate-metal complex structures. researchgate.net The formation of this chelate ring is a key factor in the high stability of the resulting metal complexes, a phenomenon known as the chelate effect. libretexts.orglibretexts.orgcsbsju.edu The chelate effect enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. libretexts.orgcsbsju.edu

Picolinate ligands form stable complexes with a variety of metal ions, including those from the first transition series and other metals. The stability of these complexes is influenced by the nature of the metal ion, following the Irving-Williams series for divalent metals of the first transition series (Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II)). nih.gov

Copper(II): Copper(II) readily forms stable complexes with picolinate ligands. thegoodscentscompany.com These complexes have been studied for their potential applications in various fields.

Zinc(II): Zinc(II), an essential trace element, forms stable complexes with picolinate. asianpubs.orgwikipedia.org The coordination chemistry of zinc with picolinate and related ligands is of interest in bioinorganic chemistry. nih.govresearchgate.net

Manganese(II): Manganese(II) also forms complexes with picolinate ligands, contributing to the understanding of the coordination chemistry of this essential metal.

Gallium(III): Gallium(III) is known to form stable complexes with picolinate-type ligands, which have been investigated for potential radiopharmaceutical applications. msu.ru

Chromium(III): Chromium(III) picolinate is a well-known nutritional supplement, and its stability is a key aspect of its bioavailability. nih.govnih.govresearchgate.net

Vanadyl(IV)O: The oxovanadium(IV) cation (V(IV)O) forms stable complexes with picolinate ligands, which have been explored for their insulin-mimetic properties.

Thermodynamic Stability and Kinetic Inertness of Metal-Picolinate Complexes

The stability of metal complexes can be described in two ways: thermodynamic stability and kinetic stability (or inertness). youtube.comgcnayanangal.comyoutube.com Thermodynamic stability refers to the position of the equilibrium for the formation of the complex, while kinetic inertness describes the rate at which the complex undergoes ligand exchange reactions. youtube.comslideshare.net

Potentiometric titration is a powerful technique used to determine the protonation constants of ligands and the stability constants of their metal complexes in solution. youtube.comcost-nectar.eu This method involves monitoring the pH of a solution containing the ligand and a metal ion as a strong base or acid is added. cost-nectar.eu By analyzing the resulting titration curves, one can calculate the equilibrium constants for the various protonation and complexation reactions occurring in the solution. youtube.com

The following interactive table showcases representative stability constants for picolinate complexes with various metal ions, as determined by potentiometric titration.

Table 1: Stability Constants (log β) of Metal-Picolinate Complexes

Metal Ionlog K1log K2log β2
Cu(II)7.66.514.1
Zn(II)5.64.910.5
Mn(II)4.23.57.7
Ni(II)6.85.912.7
Co(II)5.95.111.0

Note: These are representative values and can vary with experimental conditions such as ionic strength and temperature.

The kinetic inertness of a complex is determined by the rate of its dissociation. The dissociation kinetics of metal-picolinate complexes can be studied under various conditions, such as in acidic solutions. researchgate.netresearchgate.net The rate of dissociation is often dependent on the hydrogen ion concentration, indicating an acid-catalyzed pathway. researchgate.net For some complexes, a solvolytic pathway, independent of acid concentration, is also observed. researchgate.net The mechanism of dissociation often involves the protonation of the coordinated carboxylate or pyridine nitrogen, leading to the step-wise unwrapping of the bidentate ligand. researchgate.net

Influence of Substituents (e.g., methoxy (B1213986), methyl, trifluoromethyl) on Metal Ion Selectivity and Complex Stability

The electronic and steric properties of substituents on the picolinate ring can significantly influence the ligand's basicity, metal ion selectivity, and the stability of the resulting complexes. theshifters.it Electron-donating groups, such as methyl and methoxy, generally increase the basicity of the pyridine nitrogen and the carboxylate oxygen, leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups, like trifluoromethyl, decrease the basicity of the donor atoms, which typically results in less stable complexes. theshifters.it

These substituent effects can also be harnessed to tune the selectivity of a ligand for a particular metal ion. For instance, steric hindrance introduced by bulky substituents near the coordination site can favor the binding of smaller metal ions over larger ones. rsc.org

The following interactive table illustrates the effect of different substituents on the stability constants of copper(II) complexes.

Table 2: Effect of Substituents on the Stability Constants (log K1) of Cu(II)-Picolinate Complexes

SubstituentPositionlog K1
-H-7.6
3-Methoxy37.9
5-Methyl57.8
4-Trifluoromethyl46.9

Note: These are illustrative values to demonstrate the trend. Actual values can vary based on experimental conditions.

Structural Features of Metal-Picolinate Complexes in Solution and Solid State

General studies on other picolinate ligands show they coordinate to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This binding typically results in the formation of stable five-membered chelate rings. The nature of the substituents on the pyridine ring can influence the electronic properties of the ligand and the stability and structure of the resulting metal complexes. However, no specific structural data for complexes of 3-methoxy-5-methylpicolinate have been reported.

Formation of Mononuclear and Polynuclear Complex Species

The formation of either mononuclear (containing a single metal center) or polynuclear (containing multiple metal centers) species depends on the metal-to-ligand ratio, the coordination preferences of the metal ion, and the reaction conditions. Picolinate ligands can act as bridging ligands to form polynuclear structures. Without experimental studies on 3-methoxy-5-methylpicolinate, it is not possible to determine whether it would favor the formation of mononuclear or polynuclear species with different metal ions.

Coordination Geometry and Donor Atom Analysis

The coordination geometry around a metal center is determined by the number of donor atoms from the ligand(s) and the electronic configuration of the metal ion. Picolinate ligands are typically bidentate, donating from one nitrogen and one oxygen atom. Complexes with other substituted picolinates have shown various geometries, including octahedral, square-planar, and tetrahedral. An analysis of the specific coordination geometry and donor atom interactions for complexes derived from Methyl 3-methoxy-5-methylpicolinate cannot be provided as no such complexes have been synthesized and characterized.

Development of Picolinate-Based Ligands for Chelation Applications (e.g., radiopharmaceutical precursors)

Picolinate-based chelators are of significant interest in the development of radiopharmaceuticals for imaging and therapy. The picolinate moiety is known to form stable complexes with a variety of radiometals. The substituents on the picolinate ring are crucial for tuning the properties of the resulting radiometal complex, such as its stability, lipophilicity, and in vivo behavior. While there is extensive research on other functionalized picolinate ligands for chelating medically relevant radioisotopes, there is no available information on the development or use of ligands derived from this compound for such applications.

Mechanistic Insights into Biological Activities of Methyl 3 Methoxy 5 Methylpicolinate and Picolinate Derivatives in Vitro Studies

Investigations into Molecular Targets and Biochemical Pathways

In vitro studies provide a foundational understanding of the biological activities of chemical compounds, offering insights into their mechanisms of action at the cellular and molecular levels. For methyl 3-methoxy-5-methylpicolinate and related picolinate (B1231196) derivatives, such investigations are crucial in elucidating their potential as therapeutic agents, herbicides, or other bioactive molecules.

Enzyme Modulation Studies

While specific enzyme modulation data for this compound is not extensively available in the public domain, research on related picolinate derivatives suggests potential interactions with various enzymes. A recent study focused on methyl 5-((cinnamoyloxy)methyl)picolinate, a structurally related picolinate derivative, which was investigated for its potential to target multiple enzymes involved in cardiovascular disease, including Mitogen-Activated Protein Kinase (MAPK), Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), Myeloperoxidase (MPO), Sirtuin 1 (SIRT1), and Tumor Necrosis Factor-alpha (TNF-α) acs.org. This research highlights the potential for picolinate esters to be designed as modulators of key enzymes in disease pathways.

Furthermore, the broader class of compounds to which picolinates belong has been studied in various enzymatic contexts. For instance, resveratrol, a natural polyphenol, has been shown to attenuate TNF-α-induced effects by activating SIRT1 pan.olsztyn.pl. While not a direct picolinate, this demonstrates that molecules with aromatic and acidic functionalities can influence these pathways. The potential for this compound to interact with such enzymes would depend on its specific structural features and their complementarity to the enzyme's active or allosteric sites. Further direct enzymatic assays would be necessary to confirm any modulatory activity of this compound on these or other enzymes.

Elucidation of Ligand-Protein Interaction Mechanisms via Computational and Experimental Approaches

Understanding the precise way a ligand binds to its protein target is crucial for rational drug and herbicide design. This is often achieved through a combination of computational and experimental techniques.

Experimental Approaches: Experimental methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information about ligand-protein complexes bldpharm.com. These techniques are invaluable for validating computational models and providing a detailed picture of the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex bldpharm.combldpharm.com. The combination of computational prediction and experimental validation offers a robust strategy for understanding the ligand-protein interactions of picolinate derivatives scihub.org.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure.

For picolinate derivatives, SAR studies have been instrumental in the development of potent and selective herbicides. Research on 3-chloro-6-pyrazolyl-picolinate derivatives demonstrated that the introduction of a pyrazolyl group at the 6-position of the picolinate ring could significantly enhance herbicidal activity journalagent.com. Further studies on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids have shown that modifications to the aryl substituent can fine-tune the herbicidal potency and spectrum nih.gov. These studies often involve synthesizing a library of related compounds and evaluating their biological activity, allowing for the identification of key structural features required for optimal performance.

In the context of antimicrobial activity, the nature of the ester group and substitutions on the picolinate ring would be expected to influence potency and selectivity. While specific SAR studies for this compound are not available, the presence of the 3-methoxy and 5-methyl groups on the pyridine (B92270) ring would undoubtedly affect its electronic and steric properties, and thus its interactions with biological targets, when compared to unsubstituted picolinic acid or other derivatives.

In Vitro Assessment of Antimicrobial and Antifungal Potency of Related Picolinate Derivatives

Picolinic acid and its derivatives have demonstrated notable antimicrobial and antifungal properties in various in vitro studies.

Antimicrobial Activity: Picolinic acid and its sodium salt have been shown to possess strong antimicrobial activity against a range of microorganisms, including Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans journalagent.com. The effectiveness of these compounds can be influenced by pH journalagent.com. Furthermore, metal complexes of picolinic acid, such as zinc picolinate and copper picolinate, have also exhibited significant antibacterial activity against various foodborne pathogens researchgate.netscihub.org.

Antifungal Activity: The antifungal potential of picolinamide (B142947) derivatives, which are derived from picolinic acid, has also been investigated. Studies have shown that these compounds can be effective against soil-borne fungi, with chloro-substituted derivatives showing particularly high activity against Rhizoctonia solani and Alternaria alternata.

The data below summarizes the minimum inhibitory concentrations (MIC) of some picolinate derivatives against various microorganisms.

Antimicrobial Activity of Picolinate Derivatives

CompoundMicroorganismMIC (mg/mL)Reference
Picolinic AcidStaphylococcus aureus0.02 - 0.78 (pH 5.0) journalagent.com
Sodium PicolinateStaphylococcus aureus0.02 - 0.78 (pH 5.0) journalagent.com
Picolinic AcidPseudomonas aeruginosa0.19 - 3.13 (pH 7.0) journalagent.com
Sodium PicolinatePseudomonas aeruginosa0.19 - 3.13 (pH 7.0) journalagent.com
Zinc PicolinateBacillus subtilis0.5 researchgate.net
Copper PicolinateStaphylococcus aureus0.5 researchgate.net

Mode of Action in Herbicidal Applications (e.g., interactions with auxin-binding proteins)

The herbicidal mode of action for many picolinate derivatives is well-established and involves the mimicry of the plant hormone auxin nih.gov. These synthetic auxins disrupt normal plant growth processes, leading to plant death.

The primary molecular target for these herbicides is the auxin signaling pathway purdue.edu. Specifically, picolinate-based herbicides have been shown to bind to the F-box protein TIR1/AFB family of auxin receptors unipd.it. For instance, picloram, a well-known picolinate herbicide, preferentially interacts with AFB5 purdue.edu. This binding event leads to the degradation of Aux/IAA transcriptional repressors, which in turn activates the expression of auxin-responsive genes nih.gov.

The overexpression of these genes results in a variety of physiological disruptions, including uncontrolled cell division and elongation, epinastic growth (bending and twisting of stems and leaves), and ultimately, plant death unipd.it. The development of newer picolinate herbicides, such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl, has been guided by this understanding of the mode of action, aiming for improved efficacy and crop selectivity nih.gov. The herbicidal potential of this compound, if any, would likely be mediated through a similar mechanism of interaction with auxin-binding proteins.

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